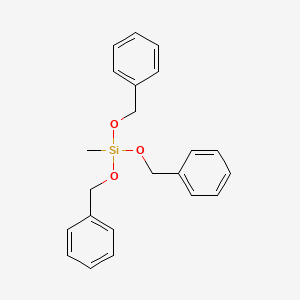

Methyltris(phenylmethoxy)silane

Description

Structure

3D Structure

Properties

CAS No. |

61214-13-9 |

|---|---|

Molecular Formula |

C22H24O3Si |

Molecular Weight |

364.5 g/mol |

IUPAC Name |

methyl-tris(phenylmethoxy)silane |

InChI |

InChI=1S/C22H24O3Si/c1-26(23-17-20-11-5-2-6-12-20,24-18-21-13-7-3-8-14-21)25-19-22-15-9-4-10-16-22/h2-16H,17-19H2,1H3 |

InChI Key |

GEIHDEVWPDTQIM-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](OCC1=CC=CC=C1)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for Methyltris Phenylmethoxy Silane and Its Derivatives

Direct Synthesis Approaches

Direct synthesis represents the most straightforward pathway to Methyltris(phenylmethoxy)silane. This approach centers on the alcoholysis of a reactive methylsilane precursor with benzyl (B1604629) alcohol.

The most common precursor for the direct synthesis of this compound is Methyltrichlorosilane (B1216827) (MeSiCl₃). wikipedia.org This organosilicon compound is highly reactive due to the three labile chlorine atoms bonded to the silicon center. wikipedia.org The other key reactant is Benzyl alcohol (PhCH₂OH), which provides the phenylmethoxy (benzyloxy) groups.

MeSiCl₃ + 3 PhCH₂OH → MeSi(OCH₂Ph)₃ + 3 HCl

In practice, an excess of benzyl alcohol may be used to ensure the reaction goes to completion. Alternatively, a non-nucleophilic base, such as pyridine (B92270) or a tertiary amine, is often added to the reaction mixture. This base acts as a scavenger for the hydrogen chloride (HCl) gas produced during the reaction, forming a salt and preventing potential side reactions or equilibrium limitations. wikipedia.org

Table 1: Properties of Primary Precursors

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Role |

|---|---|---|---|---|

| Methyltrichlorosilane | CH₃SiCl₃ | 149.47 | 66 | Silicon and methyl source wikipedia.org |

This table is generated based on data from cited sources.

The alcoholysis of chlorosilanes is often rapid and can proceed without a dedicated catalyst, especially at elevated temperatures. wikipedia.org The primary challenge is the management of the HCl byproduct. As mentioned, tertiary amines are frequently employed as HCl scavengers, which also has a catalytic effect by promoting the reaction.

For related silane (B1218182) syntheses, various catalytic systems have been explored. For instance, in the reaction of methyltrichlorosilane with hexamethyldisiloxane (B120664), a linear phosphonitrilic chloride (LPNC) catalyst has been shown to be effective. google.com While this is a different reaction, it highlights the use of specialized catalysts in silane chemistry. For transesterification reactions to produce alkoxysilanes, solid base catalysts such as potassium carbonate supported on alumina (B75360) (K₂CO₃/γ-Al₂O₃) have been used effectively, creating strong basic sites that facilitate the exchange of alkoxy groups. researchgate.net However, for the direct alcoholysis of methyltrichlorosilane with benzyl alcohol, the use of an acid scavenger is the most common and effective approach.

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters include temperature, reaction time, and the method of purification.

The reaction is typically exothermic due to the formation of strong Si-O bonds and HCl. Therefore, the controlled, dropwise addition of one reactant to the other, often in a suitable solvent like toluene (B28343) or hexane, is necessary to manage the reaction temperature. The reaction can be performed at room temperature or with gentle heating to ensure completion.

A patent for the analogous synthesis of methyltrimethoxysilane (B3422404) from methyltrichlorosilane and methanol (B129727) provides a relevant example of reaction optimization. google.com The process involves adding the reactants at a controlled rate at 20°C, followed by heating to 75°C to drive off the HCl byproduct. The temperature is then raised to the boiling point of the product (104°C) to ensure the reaction is complete. google.com After cooling, the mixture is neutralized, and the final product is obtained via distillation. google.com

Table 2: Example of Optimized Reaction Conditions for an Analogous Alkoxysilane Synthesis

| Parameter | Condition | Purpose |

|---|---|---|

| Reactant Molar Ratio (MeSiCl₃:MeOH) | 1 : 1.01 | Near-stoichiometric to minimize waste |

| Initial Temperature | 20 °C | Control initial exothermic reaction |

| Reaction Temperature | 75 °C | Drive reaction and remove HCl |

| Final Temperature | 104 °C | Ensure completion |

This table is based on data from a patent for methyltrimethoxysilane synthesis and is provided as an illustrative example of an optimized process. google.com

Indirect Synthetic Routes via Silane Intermediates

Indirect routes provide alternative pathways to this compound, often starting from different silane precursors. These methods involve multiple steps, such as the transformation of halosilanes or ligand exchange reactions.

This route is fundamentally the same chemical transformation as the direct approach but is conceptualized as a functionalization step of a halosilane. Methyltrichlorosilane is the starting halosilane, which is transformed into the desired phenylmethoxysilane through reaction with benzyl alcohol. wikipedia.org

The reaction proceeds via a nucleophilic substitution mechanism at the silicon atom. wikipedia.org The oxygen atom of the benzyl alcohol acts as the nucleophile, attacking the electrophilic silicon atom and displacing a chloride ion, which is a good leaving group. This process is repeated three times to yield the final product. The mechanism is generally considered to be Sₙ2-like. wikipedia.org

An important indirect route is ligand exchange, also known as transesterification. This method starts with a different alkoxysilane, such as Methyltrimethoxysilane (MeSi(OMe)₃), instead of a halosilane. The methoxy (B1213986) groups are then exchanged for phenylmethoxy (benzyloxy) groups by reacting with benzyl alcohol.

MeSi(OMe)₃ + 3 PhCH₂OH ⇌ MeSi(OCH₂Ph)₃ + 3 MeOH

This reaction is an equilibrium process. To drive the reaction toward the desired product, the methanol (MeOH) byproduct, which has a much lower boiling point (64.7°C) than benzyl alcohol (205°C), must be continuously removed from the reaction mixture, typically by distillation.

This transesterification is usually catalyzed by either an acid or a base. mdpi.com Solid base catalysts, such as K₂CO₃/γ-Al₂O₃, have proven effective in similar silane transesterification reactions, offering advantages in terms of separation and catalyst reusability. researchgate.net The choice of catalyst can significantly influence the reaction rate and selectivity.

Development of Novel Synthetic Pathways

While the classical alcoholysis of methyltrichlorosilane with benzyl alcohol remains a fundamental approach, research into novel synthetic pathways aims to improve efficiency, yield, and purity. One analogous method that highlights a pathway to a related low molecular weight branched siloxane, methyltris(trimethylsiloxy)silane (B101978), involves the reaction of methyltrichlorosilane with hexamethyldisiloxane in the presence of a linear phosphonitrilic chloride (LPNC) catalyst. This process demonstrates the selective synthesis of the desired product in high yields.

For instance, reacting methyltrichlorosilane and hexamethyldisiloxane in a molar ratio of between 1:1 and 1:9, and preferably between 1:4 and 1:6, with an LPNC catalyst, selectively yields methyltris(trimethylsiloxy)silane. google.com In a specific example, a mixture of hexamethyldisiloxane (229.6 g) and methyltrichlorosilane (70.4 g) at a 3:1 molar ratio, when treated with an LPNC catalyst (9 g) at 25°C for 6 hours, resulted in a 36.2% yield of methyltris(trimethylsiloxy)silane after purification. google.com Adjusting the molar ratio to 4.5:1 and reducing the reaction time to 2 hours has also been explored. google.com

Another relevant synthetic strategy is the alcoholysis process used for producing vinyltrimethoxysilane (B1682223) oligomers. This method involves the reaction of trichlorovinylsilane (B1218785) with a mixture of methanol and water. google.com This single-step reaction from a trichlorosilane (B8805176) precursor offers a simpler and more cost-effective route suitable for industrial production compared to multi-step processes. google.com This approach, by analogy, suggests that a direct, one-pot reaction of methyltrichlorosilane with benzyl alcohol could be a streamlined pathway to this compound.

| Reactant 1 | Reactant 2 | Molar Ratio (Reactant 1:Reactant 2) | Catalyst | Reaction Time (hours) | Yield (%) |

|---|---|---|---|---|---|

| Hexamethyldisiloxane | Methyltrichlorosilane | 3:1 | LPNC | 6 | 36.2 |

| Hexamethyldisiloxane | Methyltrichlorosilane | 4.5:1 | LPNC | 2 | Data not provided |

Stereoselective Synthesis of Chiral this compound Analogues

The synthesis of chiral organosilicon compounds is of great interest for their applications in asymmetric synthesis. chimia.ch While the direct stereoselective synthesis of chiral this compound has not been extensively documented, principles from the synthesis of other chiral silanes can be applied. The development of methods for preparing chiral, non-racemic silicon compounds is crucial as there are no naturally occurring chiral silicon compounds. gvsu.edu

One approach involves the use of chiral auxiliaries. For example, pro-chiral dimenthoxyphenylmethylsilane has been used with nucleophiles to produce chiral silanes with good selectivity. gvsu.edu The starting dimenthoxyphenylvinylsilane can be prepared by reacting dichlorophenylvinylsilane with two equivalents of menthoxyllithium. gvsu.edu Subsequent reaction with organolithium reagents can then generate the chiral silane. gvsu.edu

Another strategy is the use of transition metal-catalyzed reactions. A highly enantioselective nickel-catalyzed reductive cross-coupling has been developed to prepare enantioenriched allylic silanes. nih.gov This method demonstrates good functional group tolerance and proceeds under mild conditions. nih.gov Furthermore, the stereospecific platinum-catalyzed borylation of chiral hydrosilanes offers a pathway to silicon-stereogenic silylboranes with excellent enantiomeric purity. chemrxiv.org These chiral silylboranes can then undergo further stereospecific transformations. chemrxiv.org

These methodologies suggest that a potential route to chiral analogues of this compound could involve the use of a chiral precursor, such as a chiral methyl(phenyl)dichlorosilane, followed by reaction with benzyl alcohol. Alternatively, the development of a catalytic asymmetric process for the alcoholysis of a prochiral precursor could provide a more direct route.

Scalable Production Methods for Research Applications

For this compound and its derivatives to be widely used in research, scalable production methods are essential. The synthetic methods described in patents for related compounds often highlight their suitability for larger-scale production. The synthesis of methyltris(trimethylsiloxy)silane, for example, is presented with specific reactant quantities and reaction conditions that are amenable to scaling up. google.com

Similarly, the synthesis of vinyltrimethoxysilane oligomers via an alcoholysis process is noted for its simplicity, low production cost, and suitability for industrialized production. google.com This suggests that the underlying strategy of reacting a trichlorosilane with an alcohol is a robust and scalable method. The key to successful scaling lies in careful control of reaction parameters such as temperature, stoichiometry, and catalyst loading to maintain selectivity and yield while ensuring safety. The purification of the final product, likely through distillation, would also need to be optimized for larger quantities.

Synthetic Strategies for this compound Derivatives with Modified Phenylmethoxy Moieties

The synthesis of derivatives of this compound with modified phenylmethoxy moieties can be readily achieved by employing substituted benzyl alcohols in the primary synthesis. The general alcoholysis reaction of methyltrichlorosilane is versatile and allows for the incorporation of a wide variety of substituted benzyl alcohols.

For example, reacting methyltrichlorosilane with 4-methylbenzyl alcohol, 4-methoxybenzyl alcohol, or 4-chlorobenzyl alcohol under similar reaction conditions would be expected to yield the corresponding methyltris(4-methylphenylmethoxy)silane, methyltris(4-methoxyphenylmethoxy)silane, or methyltris(4-chlorophenylmethoxy)silane, respectively. This approach allows for the fine-tuning of the electronic and steric properties of the silane for specific applications. The reaction progress and purity of the resulting derivatives could be monitored by standard analytical techniques such as NMR spectroscopy and mass spectrometry.

| Derivative Name | Substituted Benzyl Alcohol | Expected Modifying Group |

|---|---|---|

| Methyltris(4-methylphenylmethoxy)silane | 4-Methylbenzyl alcohol | -CH₃ |

| Methyltris(4-methoxyphenylmethoxy)silane | 4-Methoxybenzyl alcohol | -OCH₃ |

| Methyltris(4-chlorophenylmethoxy)silane | 4-Chlorobenzyl alcohol | -Cl |

Elucidation of Reaction Mechanisms and Reactivity of Methyltris Phenylmethoxy Silane

Hydrolytic Stability and Condensation Mechanisms

The hydrolytic stability of Methyltris(phenylmethoxy)silane and the subsequent condensation of its hydrolysis products are critical to its application in various fields, including as a crosslinking agent and in the formation of silicone resins. These processes involve the cleavage of the Si-O(Phenylmethoxy) bond followed by the formation of Si-O-Si linkages.

Kinetics and Thermodynamics of Si-O(Phenylmethoxy) Bond Hydrolysis

The hydrolysis of this compound involves the nucleophilic attack of water on the silicon atom, leading to the displacement of the phenylmethoxy group and the formation of a silanol (B1196071) (Si-OH) group and benzyl (B1604629) alcohol. This reaction can be catalyzed by both acids and bases. nih.govmdpi.com

Due to a lack of specific kinetic and thermodynamic data for this compound in the reviewed literature, a comparative analysis with related alkoxysilanes is necessary. The rate of hydrolysis is significantly influenced by the steric bulk of the alkoxy group. The large phenylmethoxy group is expected to sterically hinder the approach of water to the silicon center, resulting in a slower hydrolysis rate compared to methoxysilanes or ethoxysilanes. shinetsusilicone-global.comgelest.com For instance, methoxysilanes hydrolyze approximately 6-10 times faster than ethoxysilanes. gelest.com

The reaction generally follows pseudo-first-order kinetics when water is in excess. afinitica.com The table below presents hydrolysis rate constants for various trialkoxysilanes to provide a comparative context for the expected reactivity of this compound.

| Silane (B1218182) | Catalyst/Conditions | Rate Constant (k) | Reference |

| Phenyltrimethoxysilane (PTMS) | THF/K₂CO₃, excess water | 2.87 ± 0.14 x 10⁻⁸ M⁻²·³ s⁻¹ | researchgate.net |

| Methyltrimethoxysilane (B3422404) (MTMS) | HCl catalyst | 5.5 to 97 mM⁻¹ h⁻¹ | nih.gov |

| 3-Methacryloxypropyltrimethoxysilane (MPTS) | Acidic (pH 4) | 1.59 h⁻¹ | mdpi.com |

| 3-Methacryloxypropyltrimethoxysilane (MPTS) | Basic (pH 9) | 21.8 h⁻¹ | mdpi.com |

Interactive Data Table: Comparative Hydrolysis Rate Constants of Trialkoxysilanes (This table is for comparative purposes due to the absence of specific data for this compound)

Mechanistic Pathways of Silanol Condensation and Siloxane Formation

Following hydrolysis, the resulting methylsilanetriol, CH₃Si(OH)₃, and its partially hydrolyzed intermediates undergo condensation reactions to form siloxane (Si-O-Si) bonds. This process can occur through two primary pathways: water-producing condensation and alcohol-producing condensation.

Water-producing condensation: Two silanol groups react to form a siloxane bond and a water molecule. CH₃Si(OH)₃ + CH₃Si(OH)₃ → (HO)₂ (CH₃)Si-O-Si(CH₃)(OH)₂ + H₂O

Alcohol-producing condensation: A silanol group reacts with an unhydrolyzed phenylmethoxy group to form a siloxane bond and a molecule of benzyl alcohol. CH₃Si(OH)₃ + CH₃Si(OCH₂C₆H₅)₃ → (HO)₂ (CH₃)Si-O-Si(CH₃)(OCH₂C₆H₅)₂ + C₆H₅CH₂OH

The condensation process leads to the formation of a variety of oligomeric and polymeric structures, including linear chains, cyclic species, and ultimately a three-dimensional cross-linked network. The structure of the final polysilsesquioxane is highly dependent on the reaction conditions. researchgate.net 29Si NMR spectroscopy is a powerful tool for characterizing the different siloxane species (Tⁿ structures) formed during condensation. researchgate.netresearchgate.netunige.ch

Influence of pH and Solvent Environment on Hydrolysis and Condensation

The rates of both hydrolysis and condensation are highly dependent on the pH of the reaction medium.

Acidic Conditions (pH < 7): Hydrolysis is generally fast, and the condensation reaction is the rate-limiting step. Protonation of the phenylmethoxy group makes the silicon atom more electrophilic and susceptible to nucleophilic attack by water. nih.govmdpi.com Acid-catalyzed condensation tends to produce more linear or randomly branched polymers. gelest.com

Basic Conditions (pH > 7): Condensation is typically faster than hydrolysis. The reaction proceeds via the nucleophilic attack of a hydroxide (B78521) ion or a deprotonated silanolate anion on the silicon atom. nih.gov Base-catalyzed condensation favors the formation of more compact, highly branched, and cross-linked structures. gelest.com

Neutral Conditions (pH ≈ 7): Both hydrolysis and condensation rates are at a minimum. researchgate.net

The solvent environment also plays a crucial role. The use of a co-solvent, such as an alcohol, is often necessary to homogenize the otherwise immiscible silane and aqueous phases. The choice of solvent can influence reaction rates and the structure of the resulting polysiloxane network. nih.gov

Nucleophilic Substitution Reactions at the Silicon Center

The silicon atom in this compound is electrophilic and can undergo nucleophilic substitution reactions with various nucleophiles, including alcohols and amines.

Reactivity with Alcohols and Amines

Reaction with Alcohols (Alcoholysis): In the presence of an alcohol and a suitable catalyst (acid or base), this compound can undergo transesterification. This reaction involves the exchange of the phenylmethoxy groups with the alkoxy groups from the reacting alcohol. For example, reaction with methanol (B129727) would yield methyltrimethoxysilane and benzyl alcohol.

CH₃Si(OCH₂C₆H₅)₃ + 3 CH₃OH ⇌ CH₃Si(OCH₃)₃ + 3 C₆H₅CH₂OH

This equilibrium reaction is driven by the relative concentrations and reactivities of the alcohols and alkoxy groups. The direct reaction of methanol with silicon surfaces to produce methoxysilanes has been studied, highlighting the reactivity of alcohols with silicon centers. scientificspectator.com

Reaction with Amines: Amines, being good nucleophiles, can also react with this compound. The lone pair of electrons on the nitrogen atom can attack the electrophilic silicon center, leading to the displacement of a phenylmethoxy group and the formation of an aminosilane.

CH₃Si(OCH₂C₆H₅)₃ + R₂NH → CH₃Si(OCH₂C₆H₅)₂(NR₂) + C₆H₅CH₂OH

The reactivity of amines with alkoxysilanes is well-documented, with primary amines generally being more reactive than secondary amines due to steric factors. researchgate.net These reactions are fundamental in the use of silanes as coupling agents to functionalize surfaces with amine groups.

Exploration of Electrophilic Characteristics

The electrophilicity of the silicon atom in this compound is a key determinant of its reactivity. This electrophilic character arises from the polarization of the Si-O bond, where the more electronegative oxygen atom draws electron density away from the silicon atom. This makes the silicon susceptible to attack by nucleophiles.

The electrophilicity of the silicon center can be enhanced by:

Protonation of the alkoxy group under acidic conditions: This makes the leaving group (benzyl alcohol) more stable, facilitating nucleophilic attack. nih.govmdpi.com

The concept of electrophilic activation is crucial in many catalytic reactions involving silanes, such as hydrosilation, where catalysts can increase the electrophilic character of silicon, thereby promoting its reaction with various substrates. researchgate.netmdpi.comresearchgate.netcaltech.edu

Oxidative Transformations and Products

The oxidation of this compound is anticipated to proceed through pathways common to other organosilanes, leading primarily to the formation of various siloxane derivatives. The Si-C and Si-O-C bonds are susceptible to cleavage under oxidative conditions, which can be initiated by thermal stress, chemical oxidants, or irradiation.

Formation of Siloxane Derivatives via Oxidation

The primary products of the oxidation of this compound are expected to be siloxane polymers and oligomers. The fundamental reaction involves the conversion of the Si-O-C linkages into Si-O-Si bonds, which form the backbone of silicone polymers. This transformation can occur through a series of hydrolysis and condensation reactions, often initiated by the presence of moisture and catalyzed by acids or bases. mdpi.comnih.gov

The initial step would likely involve the hydrolysis of one or more of the phenylmethoxy groups to form silanol intermediates (Si-OH). These silanols are generally unstable and readily undergo condensation with other silanols or with remaining phenylmethoxy groups to form siloxane bridges, releasing water or phenylmethanol as byproducts, respectively. scispace.com The presence of the methyl group attached to the silicon atom is expected to remain largely intact under mild oxidative conditions, leading to the formation of polymethylphenylsilsesquioxanes or related structures. researchgate.net

Hydrolysis: R-Si(OCH₂Ph)₃ + nH₂O → R-Si(OCH₂Ph)₃₋ₙ(OH)ₙ + n(PhCH₂OH)

Condensation (Water elimination): 2 R-Si(OCH₂Ph)₂OH → (PhCH₂O)₂(R)Si-O-Si(R)(OCH₂Ph)₂ + H₂O

Condensation (Alcohol elimination): R-Si(OCH₂Ph)₃ + R-Si(OCH₂Ph)₂OH → (PhCH₂O)₂(R)Si-O-Si(R)(OCH₂Ph)₂ + PhCH₂OH

The extent of polymerization and the nature of the resulting siloxane network (linear, branched, or cross-linked) will depend on the reaction conditions. For instance, the formation of cage-like oligosiloxanes with the general formula of RₙSiₓOᵧ is a known characteristic of the condensation of trifunctional silanes. powerchemical.net

Investigation of Oxidizing Agent Specificity

The choice of oxidizing agent would significantly influence the products of the oxidation of this compound.

Atmospheric Oxygen: In the presence of heat, atmospheric oxygen can lead to the slow oxidation of the organic groups. The phenylmethoxy group, in particular, may be susceptible to oxidation, potentially leading to the formation of benzaldehyde (B42025) and benzoic acid, alongside the siloxane backbone. The thermal degradation of related phenylsilanes has been shown to proceed at elevated temperatures, with activation energies in the range of 58-70 kcal/mole. dtic.mil The introduction of polyhedral oligomeric silsesquioxane (POSS) groups into similar resin structures has been shown to improve thermal stability and resistance to oxidation. mdpi.com

Strong Chemical Oxidants: Strong oxidizing agents, such as peroxides or permanganates, would likely lead to more extensive degradation of the organic moieties, potentially cleaving the Si-C bond in addition to the Si-O-C bonds. This would result in a more complex mixture of products, including silica (B1680970), carbon dioxide, and various organic byproducts.

Catalytic Oxidation: Transition metal catalysts can be employed to achieve more selective oxidation. For example, certain catalysts can promote the controlled hydrolysis and condensation reactions to yield specific siloxane structures. shinetsusilicone-global.com

Redistribution Reactions and Equilibria in Silane Systems

Redistribution reactions are common in organosilicon chemistry and involve the exchange of substituents around a central silicon atom. For this compound, this could involve the exchange of the methyl and phenylmethoxy groups between silicon centers. Such reactions are typically catalyzed by Lewis acids, bases, or transition metal complexes. researchgate.netcdnsciencepub.com

These reactions can lead to a complex equilibrium mixture of various silanes. For example, the reaction of two molecules of this compound could potentially yield Dimethyldi(phenylmethoxy)silane and Tetrakis(phenylmethoxy)silane. The position of the equilibrium would be dictated by the relative thermodynamic stabilities of the species involved and the reaction conditions. youtube.com

The general form of a redistribution reaction for this system can be depicted as:

2 MeSi(OCH₂Ph)₃ ⇌ Me₂Si(OCH₂Ph)₂ + Si(OCH₂Ph)₄

The presence of catalysts like dimethyltitanocene has been shown to be effective for the redistribution of other alkoxysilanes. researchgate.netcdnsciencepub.com Similarly, rhodium complexes have been utilized to control redistribution side reactions during the synthesis of arylalkoxysilanes. nih.govrsc.orgrsc.orgnih.gov The study of these catalytic systems provides insight into the potential for controlling the product distribution in redistribution reactions involving this compound.

Catalytic Activity and Mechanisms of this compound in Chemical Transformations

While not a catalyst in its own right, this compound can serve as a precursor or component in catalytic systems, primarily in the realms of homogeneous and heterogeneous catalysis.

Homogeneous Catalysis

In homogeneous catalysis, the catalyst is in the same phase as the reactants. youtube.comyoutube.com this compound can be a precursor to soluble, metal-containing catalysts. The phenylmethoxy groups can be replaced by other ligands or can hydrolyze to form silanols, which can then coordinate to a metal center.

For instance, the reaction of this compound with a transition metal precursor could lead to the formation of a metal-siloxide complex. These complexes can exhibit catalytic activity in various organic transformations. The mechanism of such catalysis often involves the metal center cycling through different oxidation states and coordinating with the reactants. youtube.comyoutube.com

The role of the silane in this context is often to modify the electronic and steric environment of the metal center, thereby influencing its catalytic activity and selectivity. The specific nature of the catalytic cycle would depend on the metal, the other ligands present, and the reaction being catalyzed.

Heterogeneous Catalysis

In heterogeneous catalysis, the catalyst is in a different phase from the reactants. youtube.com this compound is a suitable precursor for the synthesis of silica-based heterogeneous catalysts. Through sol-gel processes, involving hydrolysis and condensation, it can be converted into a solid silica or polysilsesquioxane matrix. mdpi.com

The resulting material can serve as a support for catalytically active metal nanoparticles or complexes. The properties of the support, such as surface area, pore size, and surface chemistry, can be tailored by controlling the hydrolysis and condensation conditions of the silane precursor. nih.gov

Furthermore, the organic groups of the silane can be functionalized to introduce specific catalytic sites onto the silica surface. Although the phenylmethoxy group is not typically a catalytically active site itself, it could be chemically modified to introduce functionalities capable of, for example, acid or base catalysis.

The general steps for preparing a heterogeneous catalyst using this compound would be:

Hydrolysis and Condensation: Formation of a sol-gel network.

Impregnation or Co-condensation: Introduction of the active catalytic species (e.g., a metal salt).

Calcination/Reduction: Thermal treatment to form the final active catalyst.

The resulting catalyst would have the active species dispersed on or within a high-surface-area silica-based support, which can enhance catalytic efficiency and facilitate catalyst separation from the reaction mixture.

Interaction with Transition Metal Complexes and Coordination Chemistry

The coordination chemistry of organosilicon compounds is a field of significant interest, with various modes of interaction between silicon centers and transition metals being documented. For this compound, the presence of both a silicon atom and oxygen-linked phenylmethoxy groups provides multiple potential sites for coordination with transition metal complexes.

The fundamental interaction often involves the silicon atom acting as a Lewis acid and the transition metal center, if electron-rich, acting as a Lewis base. This can lead to the formation of a dative bond from the transition metal to the silicon atom. Such interactions are well-documented for other silanes, particularly those with electronegative substituents that enhance the electrophilicity of the silicon center.

A pertinent example can be found in the coordination chemistry of (2-Pyridyloxy)silanes. mdpi.com In these systems, silanes with pyridyloxy groups, which are analogous to the phenylmethoxy groups of the target compound, have been shown to form stable complexes with transition metals like palladium and copper. mdpi.com In these complexes, the silane ligand can coordinate to the metal center through the nitrogen atom of the pyridyl group, while the oxygen atom remains bonded to the silicon. This results in the formation of chelate structures where the silane acts as a multidentate ligand. mdpi.com

Drawing a parallel, it is conceivable that this compound could coordinate to transition metals in a similar fashion. The oxygen atoms of the phenylmethoxy groups possess lone pairs of electrons that could donate to a suitable metal center, leading to the formation of a coordination complex. The specific coordination mode would likely depend on the nature of the transition metal, its oxidation state, and the other ligands present in the coordination sphere.

For instance, with a late, electron-rich transition metal, the interaction might involve the formation of a direct M-O bond, where M is the transition metal. The presence of three phenylmethoxy groups could potentially allow for the formation of bidentate or even tridentate coordination complexes, leading to stable chelate rings. The methyl group on the silicon atom, being sterically less demanding, is unlikely to hinder such interactions significantly.

The table below summarizes potential coordination modes of this compound with transition metals, based on the known chemistry of related alkoxysilanes.

| Potential Coordination Mode | Description | Analogous System |

| Monodentate Coordination | One of the phenylmethoxy oxygen atoms coordinates to the metal center. | Simple alkoxide complexes. |

| Bidentate Chelation | Two phenylmethoxy oxygen atoms from the same silane molecule coordinate to the metal center, forming a chelate ring. | Bidentate alkoxide ligands. |

| Tridentate Chelation | All three phenylmethoxy oxygen atoms coordinate to the metal center, forming a more rigid complex. | Tripodal alkoxide ligands. |

| Bridging Ligand | The phenylmethoxy groups bridge between two or more metal centers. | Bridging alkoxide ligands in metal clusters. |

It is important to note that these are hypothetical coordination modes for this compound, extrapolated from the behavior of similar compounds. Experimental verification through spectroscopic and crystallographic studies would be necessary to confirm the actual coordination chemistry of this specific silane.

Radical Reactions Involving this compound

The involvement of organosilanes in radical reactions is a well-established area of organic chemistry. wiley.com Organosilanes, particularly those containing Si-H bonds, can act as effective radical reducing agents. thermofishersci.in While this compound does not possess a reactive Si-H bond, its benzylic C-H bonds within the phenylmethoxy groups introduce a potential site for radical reactivity.

The benzylic C-H bond is known to be relatively weak and susceptible to hydrogen atom abstraction by radical initiators. The resulting benzyl-type radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. youtube.com

A plausible radical reaction involving this compound would be initiated by the abstraction of a hydrogen atom from one of the methylene (B1212753) (-CH2-) groups of the phenylmethoxy moieties. This would generate a silicon-containing benzylic radical. The general steps for such a process are outlined below:

Initiation: A radical initiator (e.g., from the decomposition of an azo compound or peroxide) abstracts a hydrogen atom from the benzylic position.

R• + CH3Si(OCH2Ph)3 → RH + •CH(Ph)OSi(CH3)(OCH2Ph)2

Propagation: The resulting benzylic radical can then participate in various propagation steps, such as addition to an unsaturated bond or reaction with another molecule to generate a new radical. For example, it could react with a molecule of oxygen in an autoxidation process. The oxidation of benzyl radicals is a key process in the combustion and atmospheric degradation of toluene (B28343) and related compounds. nih.gov

Termination: The radical chain reaction is terminated by the combination of two radicals. youtube.com

The reactivity of the benzylic radical derived from this compound would be influenced by the presence of the silyl (B83357) ether group. The silicon atom could potentially influence the stability and subsequent reactions of the radical through electronic effects.

The table below summarizes the key steps in a hypothetical radical reaction involving this compound.

| Reaction Step | Description | Generic Equation |

| Initiation | A radical initiator (R•) abstracts a benzylic hydrogen atom. | R• + MeSi(OCH2Ph)3 → RH + MeSi(OCH2Ph)2(OĊHPh) |

| Propagation | The resulting benzylic radical reacts with a substrate (e.g., O2). | MeSi(OCH2Ph)2(OĊHPh) + O2 → MeSi(OCH2Ph)2(O-CH(Ph)OO•) |

| Termination | Two radicals combine to form a stable product. | 2 MeSi(OCH2Ph)2(OĊHPh) → Dimer |

It is important to emphasize that this is a theoretical outline of the potential radical reactivity of this compound. The actual course of such reactions would depend on the specific reaction conditions, including the nature of the radical initiator and the presence of other reactive species. Further experimental investigation is required to fully elucidate the radical chemistry of this compound.

Structural and Bonding Characteristics of Methyltris Phenylmethoxy Silane

Molecular Architecture and Conformation

Geometry around the Central Silicon Atom

The central silicon atom in Methyltris(phenylmethoxy)silane is covalently bonded to four substituent groups: one methyl group and three phenylmethoxy groups. Consistent with the Valence Shell Electron Pair Repulsion (VSEPR) theory for tetracoordinate silicon compounds, the geometry around the silicon atom is tetrahedral. This arrangement minimizes the electrostatic repulsion between the bonding electron pairs, resulting in bond angles that are approximately 109.5°.

| Bond | Typical Bond Length (Å) | Typical Bond Angle involving Si (°) |

|---|---|---|

| Si-C | 1.85 - 1.90 | C-Si-O: ~109.5 |

| Si-O | 1.63 - 1.67 | O-Si-O: ~109.5 |

Conformational Analysis of Phenylmethoxy Groups

The molecule will likely adopt a conformation that minimizes the steric clashes between the phenyl rings. This is achieved through rotations that orient the phenylmethoxy groups away from each other, resulting in a propeller-like arrangement around the central silicon atom. The dihedral angles of the Si-O-C-C linkages will be crucial in determining the final, most stable conformation. Computational studies on sterically hindered alkoxysilanes suggest that these molecules adopt conformations that reduce steric strain, which can influence their reactivity.

Electronic Structure Analysis

The distribution of electrons within the bonds and across the molecule dictates its polarity, reactivity, and intermolecular interactions.

Bonding Nature of Si-C and Si-O(Phenylmethoxy) Bonds

The Si-C bond is a stable covalent bond with a relatively low polarity due to the small difference in electronegativity between silicon (1.90) and carbon (2.55). This bond is generally resistant to cleavage under normal conditions.

In contrast, the Si-O bond is significantly more polar due to the larger electronegativity difference between silicon (1.90) and oxygen (3.44). This polarity results in a partial positive charge on the silicon atom and a partial negative charge on the oxygen atom. The Si-O bonds in alkoxysilanes are known to be susceptible to hydrolysis, a reaction that is often the first step in the formation of silicone polymers.

| Atom | Pauling Electronegativity | Bond | Electronegativity Difference | Bond Character |

|---|---|---|---|---|

| Si | 1.90 | Si-C | 0.65 | Polar Covalent |

| C | 2.55 | Si-O | 1.54 | Highly Polar Covalent |

| O | 3.44 |

Intermolecular Interactions in Condensed Phases

In the liquid or solid state, molecules of this compound interact with each other through various non-covalent forces. These interactions determine the macroscopic properties of the substance, such as its boiling point and solubility.

The predominant intermolecular forces for this compound are expected to be van der Waals forces, specifically London dispersion forces. These forces arise from temporary fluctuations in electron density and are significant for large molecules with extensive surface areas, such as those containing multiple phenyl rings. The large, polarizable electron clouds of the phenyl groups will contribute significantly to these dispersion forces.

Hypervalency and Coordination Expansion Potential of Silicon

Silicon, as a third-period element, possesses accessible d-orbitals, which allows it to expand its coordination number beyond the typical octet, a phenomenon known as hypervalency. wikipedia.org This ability is particularly pronounced when silicon is bonded to highly electronegative atoms, such as oxygen or halogens. In this compound, the silicon atom is bonded to three highly electronegative oxygen atoms. This electronic environment makes the silicon center electron-deficient and thus susceptible to nucleophilic attack.

The potential for hypervalency in this compound can be realized through the coordination of a Lewis base to the silicon atom, forming a pentacoordinate or even a hexacoordinate species. This coordination expansion is a key feature of the reaction mechanisms of many organosilicon compounds, including hydrolysis and alcoholysis reactions. The formation of a hypervalent intermediate facilitates the displacement of the alkoxy groups. The stability of such hypervalent species is influenced by the nature of the substituents on the silicon atom.

Influence of Substituent Effects on Silicon Reactivity and Structure

The reactivity and structural characteristics of this compound are significantly influenced by the electronic and steric effects of its substituent groups: the methyl group and the three phenylmethoxy groups.

Electronic Effects:

Methyl Group: The methyl group is an electron-donating group through an inductive effect (+I). This effect slightly increases the electron density on the silicon atom, which can influence its reactivity towards electrophiles and nucleophiles.

Phenylmethoxy Groups: The phenylmethoxy (benzyloxy) groups exert a more complex electronic influence. The oxygen atom is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I) along the Si-O bond. This effect makes the silicon atom more electrophilic and susceptible to nucleophilic attack. Conversely, the lone pairs on the oxygen atom can participate in pπ-dπ back-bonding with the vacant d-orbitals of the silicon atom, which would be an electron-donating resonance effect. Additionally, the phenyl group can influence the electron density at the oxygen atom through resonance. The presence of the electron-withdrawing phenyl ring can modulate the electron-donating ability of the oxygen atom to the silicon.

Steric Effects:

The most significant impact of the phenylmethoxy groups is their steric bulk. The presence of three large benzyloxy substituents around the silicon atom creates considerable steric hindrance. This steric crowding can:

Shield the silicon center from nucleophilic attack, thereby decreasing the rate of reactions that involve the formation of a hypervalent intermediate.

Influence the bond angles around the silicon atom, as mentioned earlier, leading to a distorted tetrahedral geometry.

Restrict the conformational freedom of the molecule.

In comparison to a less sterically hindered analogue like Methyltrimethoxysilane (B3422404), this compound is expected to exhibit lower reactivity in reactions such as hydrolysis due to the increased steric protection of the silicon atom by the bulky phenylmethoxy groups.

Table 2: Comparison of Substituent Effects in Related Silanes

| Compound | Substituent | Electronic Effect on Silicon | Steric Effect |

| Methyltrimethoxysilane | Methoxy (B1213986) (-OCH₃) | Strong -I effect from oxygen. wikipedia.org | Moderate |

| Phenyltrimethoxysilane | Phenyl (-C₆H₅) | Inductive withdrawal and potential resonance effects. dakenchem.com | Moderate |

| This compound | Phenylmethoxy (-OCH₂C₆H₅) | Strong -I effect from oxygen, modulated by the phenyl group. | High |

Note: This table provides a qualitative comparison of the expected substituent effects.

Computational Chemistry Investigations on Methyltris Phenylmethoxy Silane

Quantum Chemical Calculations for Electronic and Geometric Optimization

Quantum chemical calculations are fundamental to determining the most stable three-dimensional structure and electronic properties of a molecule. These calculations solve approximations of the Schrödinger equation to find the lowest energy state, corresponding to the optimized geometry.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure and properties of organosilicon compounds. european-coatings.comresearchgate.netmdpi.comspectroscopyonline.com It offers a balance between accuracy and computational cost, making it suitable for relatively large molecules like Methyltris(phenylmethoxy)silane.

A DFT study would optimize the molecule's geometry to find its most stable conformation. This involves calculating key structural parameters such as bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the spatial arrangement of the central silicon atom, the methyl group, and the three large phenylmethoxy groups. The bulky and flexible nature of the phenylmethoxy substituents suggests that multiple low-energy conformations may exist. researchgate.net

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

|---|---|---|

| Si-C (methyl) | 1.87 - 1.90 | |

| Si-O | 1.63 - 1.66 | |

| O-C (benzyloxy) | 1.42 - 1.45 | |

| C-Si-O | 108 - 111 | |

| O-Si-O | 107 - 110 | |

| Si-O-C | 120 - 125 |

Ab initio methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) can provide highly accurate descriptions of electron correlation and bonding. mdpi.com

For this compound, ab initio calculations would be employed to analyze the nature of its chemical bonds. mdpi.comaps.org This includes quantifying the degree of covalent and ionic character in the Si-O and Si-C bonds. Such studies on related silane (B1218182) derivatives have shown that the atoms connected to the silicon and the terminal functional groups act as active sites. european-coatings.com The analysis could also involve calculating atomic charges and examining the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of molecular reactivity. A smaller gap generally implies higher reactivity. european-coatings.com Given the electron-donating nature of the phenylmethoxy groups, these calculations would provide insight into how they influence the electronic properties and reactivity of the silicon center. mdpi.com

Molecular Dynamics Simulations of Conformational Dynamics

While quantum chemical calculations provide a static picture of a molecule's optimized geometry, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. nih.govjinr.ruarxiv.orgaps.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For a flexible molecule like this compound, MD simulations would be invaluable for exploring its conformational landscape. nih.gov The three phenylmethoxy groups can rotate around the Si-O bonds, leading to a vast number of possible conformations. An MD simulation would track the trajectory of these rotations and the flexing of bond angles and lengths over time, typically on the nanosecond scale. jinr.ru This allows for the identification of the most populated conformational families and the energy barriers for transitioning between them. Such simulations on other alkoxysilanes have been used to understand the dynamic formation of larger clusters in solution. escholarship.org The insights gained are crucial for understanding how the molecule might interact with surfaces or other molecules in a real-world system, as its shape and accessible conformations dictate its intermolecular interactions.

Prediction of Spectroscopic Signatures via Computational Models

Computational models are routinely used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which serve as a bridge between theoretical models and experimental results. rsc.orgresearchgate.netyoutube.com

After obtaining an optimized geometry from DFT calculations, the vibrational frequencies can be calculated. These frequencies correspond to the peaks observed in an IR spectrum. researchgate.net By analyzing the vibrational modes, each peak can be assigned to a specific molecular motion, such as the stretching of Si-O bonds, the bending of C-H bonds in the methyl group, or vibrations within the phenyl rings. elsevier.es Similarly, NMR chemical shifts (e.g., for ¹H, ¹³C, and ²⁹Si) can be predicted. researchgate.netnih.gov Comparing these predicted spectra with experimental data is a key method for validating the computed molecular structure. For a molecule with multiple stable conformers, a population-weighted average of the spectra of each conformer is often calculated to achieve better agreement with experimental measurements. researchgate.net Machine learning models are also emerging as an efficient way to predict NMR parameters for complex materials like silicates. nih.gov

Modeling of Reaction Pathways and Transition States

A significant application of computational chemistry is to model chemical reactions, elucidating the step-by-step mechanism and identifying the high-energy transition states that control the reaction rate.

The most important reactions for organotrialkoxysilanes are hydrolysis and condensation, which are the basis of sol-gel chemistry and their use as coupling agents. In hydrolysis, the three phenylmethoxy groups are replaced by hydroxyl groups (silanols) in the presence of water. In condensation, these silanols react with each other to form stable siloxane (Si-O-Si) bonds, leading to oligomers and eventually a polymer network. researchgate.netresearchgate.net

Computational modeling can map out the entire energy profile of these reactions. This involves calculating the energy of the reactants, products, intermediates, and transition states for each step. researchgate.netnih.gov Studies on other trialkoxysilanes show that hydrolysis and condensation can be catalyzed by either acid or base, proceeding through different mechanisms. afinitica.com For instance, in an acidic medium, a protonated alkoxide group makes the silicon atom more susceptible to attack by water. researchgate.net

For this compound, a key finding from such modeling would be the activation energy for the first hydrolysis step. The large steric bulk of the phenylmethoxy group, compared to simpler methoxy (B1213986) or ethoxy groups, is expected to create significant steric hindrance, likely resulting in a higher activation energy and a slower hydrolysis rate. taylorfrancis.comresearchgate.net Computational studies can precisely quantify this steric effect on the reaction energetics.

| Reaction Step | Process | Illustrative Activation Energy (kJ/mol) | Illustrative ΔE of Reaction (kJ/mol) |

|---|---|---|---|

| Hydrolysis 1 | R-Si(OR')₃ + H₂O → R-Si(OR')₂(OH) + R'OH | 60 - 90 | -5 to +5 |

| Hydrolysis 2 | R-Si(OR')₂(OH) + H₂O → R-Si(OR')(OH)₂ + R'OH | 55 - 85 | -5 to +5 |

| Hydrolysis 3 | R-Si(OR')(OH)₂ + H₂O → R-Si(OH)₃ + R'OH | 50 - 80 | -5 to +5 |

| Condensation | 2 R-Si(OH)₃ → (HO)₂Si-O-Si(OH)₂ + H₂O | 40 - 70 | -10 to -20 |

Mechanistic Insights into Catalytic Processes

While detailed computational studies on the catalytic mechanisms involving this compound are not readily found, the compound's structure suggests its potential role as a crosslinking agent, similar to other alkoxysilanes. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of such processes.

For analogous silane compounds, DFT calculations have been successfully employed to map the energy landscapes of hydrolysis and condensation reactions, which are fundamental to the crosslinking process. These calculations can identify transition states and determine activation barriers, providing a step-by-step understanding of the reaction mechanism. For instance, in a study on a different catalytic system, DFT was used to reveal that a two-point calcium-substrate contact activates the sulfur(VI) center and stabilizes the leaving fluoride, providing key mechanistic details. nih.gov Similarly, QM/MM (Quantum Mechanics/Molecular Mechanics) methods have been used to examine enzymatic chlorination, identifying the rate-limiting steps and reaction barriers. researchgate.net

A hypothetical DFT study on this compound would likely investigate the following elementary steps in a potential crosslinking process:

Hydrolysis: The initial step would involve the reaction of a phenylmethoxy group with water to form a silanol (B1196071) (Si-OH) group and benzyl (B1604629) alcohol. DFT calculations could model this reaction, determining the activation energy and the influence of catalysts (acid or base).

Condensation: Subsequently, two silanol groups (from two different methyltris(silanol) molecules or a silanol and a surface hydroxyl group) would react to form a siloxane (Si-O-Si) bridge, releasing a water molecule. Computational models could predict the energetics of this step and how the bulky phenylmethoxy groups might sterically hinder or otherwise influence the reaction rate.

The insights gained from such computational studies would be invaluable for optimizing reaction conditions for processes involving this compound, such as in the formation of silicone polymers or surface coatings.

Simulation of Intermolecular Interactions and Self-Assembly

The self-assembly of silane molecules on surfaces to form well-ordered monolayers is a topic of significant interest, with applications ranging from surface functionalization to the fabrication of nanoscale devices. Molecular Dynamics (MD) simulations are a key tool for investigating these phenomena, providing a dynamic picture of how molecules interact and organize.

While specific MD simulations of this compound are not prominent in the literature, extensive research on other silanes, such as octadecyltrichlorosilane (B89594) (OTS) and various trialkoxysilanes, demonstrates the power of this approach. nih.govmpg.de These studies have shown that the formation of self-assembled monolayers (SAMs) is a complex process influenced by factors such as the nature of the substrate, the presence of water, and the chemical structure of the silane itself. nih.govmpg.de

An MD simulation of this compound would likely focus on its adsorption and organization on a hydroxylated substrate like silica (B1680970). The simulation would model the interactions between the silane molecules and the surface, as well as among the silane molecules themselves. Key parameters that could be investigated include:

Adsorption Dynamics: How the molecules approach and bind to the surface.

Monolayer Structure: The orientation and packing of the molecules in the resulting monolayer. The bulky phenylmethoxy groups would be expected to play a significant role in determining the final structure.

Influence of Solvent: The role of the solvent in the self-assembly process.

The table below, based on findings for other silanes, illustrates the type of data that could be generated from such simulations for this compound.

| Silane Compound (Analogous) | Simulation Method | Key Findings |

| Octadecyltrichlorosilane (OTS) | Molecular Dynamics | Formation of uniform and robust SAMs on fully hydroxylated Si(100) under anhydrous conditions. nih.gov |

| Various Trialkoxysilanes | Molecular Dynamics | Longer carbon chains lead to more ordered monolayers, with a transition from a lying-down to a standing-up geometry as coverage increases. mpg.de |

| Methyltrimethoxysilane (B3422404) (MTMS) | Molecular Dynamics | Increased temperature accelerates hydrolysis and promotes the formation of Si-O-Si bonds, enhancing binding properties on silica sol particles. Current time information in Surabaya, ID. |

These simulations would provide a detailed, atomistic understanding of how this compound could be used to modify surfaces, guiding the development of new materials with tailored properties.

Advanced Spectroscopic and Analytical Methodologies for Methyltris Phenylmethoxy Silane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of Methyltris(phenylmethoxy)silane, providing detailed information about the chemical environment of its constituent atoms.

¹H, ¹³C, and ²⁹Si NMR for Structural Elucidation and Purity Assessment

One-dimensional NMR techniques are fundamental in verifying the identity and purity of this compound.

¹H NMR: The proton NMR spectrum provides information on the different types of protons and their relative numbers. For instance, in related silane (B1218182) compounds, the chemical shifts of protons on methyl groups attached to silicon are distinct from those on phenyl or methoxy (B1213986) groups. chemicalbook.comchemicalbook.com The integration of peak areas allows for the quantification of different proton environments, which is essential for confirming the compound's structure.

¹³C NMR: The carbon-13 NMR spectrum reveals the various carbon environments within the molecule. The chemical shifts of the methyl carbon, the phenyl carbons, and the carbons in the phenylmethoxy group would appear at characteristic positions. chemicalbook.comchemicalbook.com For example, in similar structures, the carbons of the phenyl ring typically resonate in the aromatic region of the spectrum. chemicalbook.com

²⁹Si NMR: Silicon-29 NMR is particularly powerful for studying organosilicon compounds. researchgate.netunige.chrsc.org The chemical shift of the silicon atom in this compound provides direct insight into its coordination environment and the nature of the substituents attached to it. researchgate.netunige.chrsc.org The position of the ²⁹Si resonance can confirm the presence of the Si-O and Si-C bonds. researchgate.net Variations in the chemical shift can indicate the degree of condensation or hydrolysis if the compound is part of a larger system. researchgate.net

A representative table of expected chemical shifts for this compound, based on data from analogous compounds, is presented below.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | Si-CH ₃ | ~0.2 |

| O-CH ₂-Ph | ~4.5 - 5.0 | |

| C₆H ₅ | ~7.2 - 7.5 | |

| ¹³C | Si-C H₃ | ~ -2 |

| O-C H₂-Ph | ~65 - 70 | |

| C ₆H₅ | ~125 - 140 | |

| ²⁹Si | Si (O)₃(C) | ~ -60 to -80 |

Advanced 2D NMR Techniques for Connectivity and Dynamics

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning signals and determining the connectivity between atoms in complex molecules like this compound. wikipedia.orgnumberanalytics.comhuji.ac.il

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings. wikipedia.orgyoutube.com It would show correlations between the benzylic protons (O-CH₂-Ph) and the aromatic protons of the phenyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms (¹H-¹³C). wikipedia.orgyoutube.com It is crucial for assigning the ¹³C signals based on their attached protons. For this compound, HSQC would link the Si-CH₃ proton signal to its corresponding carbon signal and the O-CH₂ protons to their carbon.

These advanced techniques provide a detailed map of the molecular structure, confirming the connections between the methyl group, the silicon atom, and the three phenylmethoxy groups. wikipedia.orgnumberanalytics.com

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies. aip.orgnih.gov For this compound, the IR spectrum would exhibit distinct absorption bands corresponding to its various bonds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| Si-O-C | Asymmetric Stretching | 1050 - 1150 |

| Si-C | Stretching | 700 - 850 |

The presence of strong bands in the 1050-1150 cm⁻¹ region is characteristic of the Si-O-C linkage, a key structural feature of the molecule. researchgate.netresearchgate.netnist.gov The spectrum would also show absorptions for the C-H bonds of the methyl and phenyl groups, as well as the C=C stretching of the aromatic rings. researchgate.net

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy provides complementary vibrational information to IR spectroscopy and is particularly useful for identifying non-polar bonds and creating a unique "fingerprint" of a molecule. aip.orgnih.govresearchgate.net The Raman spectrum of this compound would be expected to show strong signals for the symmetric vibrations of the molecule.

Key expected Raman shifts include:

Aromatic ring breathing modes: around 1000 cm⁻¹ and 1600 cm⁻¹. researchgate.net

Si-C symmetric stretching: around 600-700 cm⁻¹. researchgate.net

Si-O symmetric stretching: around 600-700 cm⁻¹. physicsopenlab.org

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of all its constituent functional groups and providing a basis for quality control and the study of intermolecular interactions. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, with a molecular formula of C₂₂H₂₄O₃Si and a monoisotopic mass of 364.1495 g/mol , various MS techniques can be employed. epa.gov

Electron Ionization (EI) is a common MS technique that can lead to characteristic fragmentation patterns. Expected fragments for this compound would include:

Loss of a phenylmethoxy group.

The tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, a common fragment from benzyl (B1604629) groups.

Fragments corresponding to the siloxane backbone.

High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula by measuring the exact mass of the molecular ion. rsc.org This is a critical step in confirming the identity of a newly synthesized compound.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

The theoretical monoisotopic mass of this compound (C₂₂H₂₄O₃Si) is 364.1495 g/mol . HRMS analysis would be expected to yield an experimental mass value extremely close to this theoretical value, typically within a few parts per million (ppm) of error. This level of accuracy allows for the confident assignment of the molecular formula C₂₂H₂₄O₃Si, distinguishing it from other potential isobaric compounds.

Table 1: Theoretical Isotopic Distribution for this compound (C₂₂H₂₄O₃Si)

| Mass (m/z) | Relative Abundance (%) |

| 364.1495 | 100.00 |

| 365.1528 | 25.57 |

| 366.1555 | 6.53 |

| 367.1580 | 1.15 |

This table represents a theoretical calculation and awaits experimental verification.

Fragmentation Pattern Analysis for Structural Features

Common fragmentation patterns for compounds containing silicon and benzyl groups would likely involve:

Loss of a phenylmethoxy (benzyloxy) group: A significant fragmentation pathway would be the cleavage of a Si-O bond, leading to the loss of a C₇H₇O• radical (mass ≈ 107.05 u). This would result in a prominent ion.

Loss of a benzyl group: Cleavage of the C-O bond within the phenylmethoxy group could lead to the loss of a benzyl radical (C₇H₇•, mass ≈ 91.05 u), forming a silyl (B83357) oxonium-type ion.

Rearrangement reactions: McLafferty-type rearrangements or other intramolecular rearrangements could occur, leading to characteristic neutral losses and fragment ions.

Cleavage of the methyl group: Loss of the methyl group (CH₃•, mass ≈ 15.02 u) from the silicon atom is another plausible fragmentation pathway.

A detailed analysis of the m/z values and relative intensities of these fragment ions in an experimental mass spectrum would be crucial for confirming the connectivity of the methyl and phenylmethoxy groups to the central silicon atom.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. For a crystalline sample of this compound, single-crystal XRD analysis would provide definitive information about its molecular structure, including bond lengths, bond angles, and intermolecular interactions.

As of now, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases. Such a study would reveal:

The geometry around the silicon atom (e.g., tetrahedral).

The conformation of the phenylmethoxy groups.

The packing of the molecules in the crystal lattice.

The presence and nature of any intermolecular forces, such as van der Waals interactions.

This information is vital for understanding the material's physical properties and for computational modeling studies.

Chromatographic Separations and Coupled Techniques

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing it within complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Given its molecular weight, this compound may possess sufficient volatility and thermal stability to be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). In this technique, the compound is vaporized and separated from other volatile components in a mixture as it passes through a capillary column. The separated components then enter a mass spectrometer for detection and identification.

GC-MS analysis would provide:

Retention Time: A characteristic time for the compound to elute from the GC column under specific conditions (e.g., column type, temperature program, carrier gas flow rate), which aids in its identification.

Mass Spectrum of the Eluted Peak: Confirms the identity of the compound and can be used to identify impurities.

While specific GC-MS methods for this compound are not published, a typical method would likely involve a non-polar or medium-polarity capillary column and a temperature-programmed oven to ensure efficient elution.

High-Performance Liquid Chromatography (HPLC) for Purity and Analysis

For compounds that may have limited thermal stability or volatility, High-Performance Liquid Chromatography (HPLC) is the preferred analytical method. HPLC separates components of a mixture in a liquid phase based on their differential interactions with a stationary phase packed in a column.

For the analysis of this compound, a reversed-phase HPLC method would likely be employed. In this mode, a non-polar stationary phase (such as C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water). The separation is based on the hydrophobicity of the analytes.

Table 2: Hypothetical HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm (due to phenyl groups) or Charged Aerosol Detector (CAD) |

| Injection Volume | 10 µL |

This table presents a hypothetical starting point for method development and is not based on published experimental data for this specific compound.

HPLC analysis is crucial for determining the purity of synthesized this compound and for quantifying it in various samples.

Future Research Directions and Emerging Trends

Exploration of Novel Phenylmethoxy Substituents and their Impact on Reactivity

A systematic study involving a library of substituted phenylmethoxy silanes would provide valuable structure-property relationships. This could lead to the development of "designer" silanes with tailored reactivity for specific applications.

Table 1: Potential Phenylmethoxy Substituents and their Expected Impact on Reactivity

| Substituent on Phenyl Ring | Electronic Effect | Expected Impact on Hydrolysis Rate |

|---|---|---|

| -NO2 (Nitro) | Electron-withdrawing | Increase |

| -Cl (Chloro) | Electron-withdrawing | Increase |

| -H (Hydrogen) | Neutral | Baseline |

| -CH3 (Methyl) | Electron-donating | Decrease |

| -OCH3 (Methoxy) | Electron-donating | Decrease |

Development of Environmentally Benign Synthetic Routes

The traditional synthesis of alkoxysilanes often involves processes that are not environmentally friendly. mdpi.com A significant emerging trend is the development of sustainable and "green" synthetic routes for compounds like Methyltris(phenylmethoxy)silane. Research in this area is exploring the use of renewable resources and energy-efficient processes. For example, methods for the direct synthesis of alkoxysilanes from silica (B1680970) (SiO2) and alcohols are being investigated as a more sustainable alternative to traditional methods that rely on silicon metal produced via the energy-intensive carbothermal reduction of silica. acs.orgnih.gov The use of biomass, such as rice straw ash, as a source of silicon is another promising eco-friendly approach. proquest.com

Future research will likely focus on optimizing these green synthetic pathways, including the development of efficient and recyclable catalysts to improve yields and reduce waste. A novel sustainable methodology to produce value-added silicon precursors and concomitant hydrogen via dehydrogenative coupling by using an air- and water-stable cobalt-based catalyst has been reported. acs.org

Advanced Mechanistic Investigations using In-Situ Spectroscopic Techniques

A deeper understanding of the reaction mechanisms of this compound is crucial for controlling its performance in various applications. Advanced in-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, are powerful tools for studying the hydrolysis and condensation reactions in real-time. researchgate.netutwente.nl These techniques allow researchers to monitor the formation and consumption of intermediate species, providing valuable insights into the reaction kinetics and pathways. utwente.nl For instance, in-situ FTIR can track changes in the hydroxyl and silane (B1218182) groups on a silica surface during grafting reactions. utwente.nl Furthermore, hyperpolarized 29Si NMR has been shown to offer significant signal enhancements, enabling the quantification of dynamic processes and intermediates in silicon material synthesis. nih.gov

Future investigations will likely employ these and other advanced techniques, such as Raman spectroscopy and mass spectrometry, to build comprehensive mechanistic models for the behavior of this compound under various conditions.

Integration into Self-Assembled Monolayers and Nanomaterials

The ability of organosilanes to form well-ordered self-assembled monolayers (SAMs) on various substrates is a key area of research with applications in surface modification, sensors, and electronics. taylorfrancis.comacs.org The phenylmethoxy groups of this compound offer unique opportunities for creating functionalized surfaces with specific chemical and physical properties. Future research will explore the integration of this compound into SAMs to control surface energy, adhesion, and biocompatibility.

Furthermore, the incorporation of this compound into nanomaterials is an exciting emerging trend. Organofunctional silanes are used to functionalize nanoparticles, creating hybrid materials with enhanced properties. nih.gov For example, they can be used in the sol-gel synthesis of silica-based materials. mdpi.com The phenylmethoxy groups can serve as a matrix for the in-situ generation of nanoparticles or as a means to compatibilize inorganic nanoparticles with organic polymers.

Tailoring of this compound for Specific Supramolecular Assemblies

Supramolecular chemistry, which involves the assembly of molecules through non-covalent interactions, offers a powerful approach to creating complex and functional materials. beilstein-journals.orgnih.gov The phenyl groups in this compound can participate in π-π stacking interactions, which, in combination with other non-covalent forces like hydrogen bonding and van der Waals interactions, can drive the formation of specific supramolecular assemblies. beilstein-journals.orgnih.gov

Future research will focus on tailoring the structure of this compound to direct its self-assembly into desired architectures, such as gels, liquid crystals, and porous frameworks. beilstein-journals.org This could be achieved by modifying the phenylmethoxy substituents or by co-assembling with other molecules that can form complementary interactions.

Theoretical Prediction and Experimental Validation of Undiscovered Reactivity Modes

Computational chemistry and theoretical modeling are becoming increasingly important tools for predicting the behavior of molecules and guiding experimental research. acs.orgnih.govnih.gov Density functional theory (DFT) calculations, for example, can be used to investigate the reaction mechanisms and predict the reactivity of silanes. researchgate.net

In the context of this compound, theoretical studies can be employed to explore undiscovered reactivity modes, such as novel catalytic cycles or unexpected reaction pathways. These theoretical predictions can then be experimentally validated, leading to the discovery of new applications for this compound. For instance, computational studies can predict the barrier energies for various reaction pathways, providing insights into the most favorable conditions for a desired transformation. acs.orgnih.gov

Table 2: Theoretical and Experimental Approaches for Investigating Reactivity

| Approach | Technique | Information Gained |

|---|---|---|

| Theoretical | Density Functional Theory (DFT) | Reaction energies, transition state structures, reaction pathways. researchgate.net |

| Theoretical | Molecular Dynamics (MD) | Self-assembly behavior, conformational analysis. |

| Experimental | In-situ NMR/FTIR | Reaction kinetics, identification of intermediates. researchgate.netutwente.nl |

| Experimental | Mass Spectrometry | Identification of reaction products and intermediates. researchgate.net |

Application in Novel Catalytic Systems

Organosilanes are finding increasing use in catalysis, both as precursors to silicon-based catalysts and as ligands for metal complexes. acs.orgacs.orgresearchgate.net The unique electronic and steric properties of this compound make it an interesting candidate for exploration in novel catalytic systems. For example, it could be used to synthesize well-defined silica-supported catalysts with controlled porosity and surface chemistry.

Furthermore, the phenylmethoxy groups could be functionalized to create novel ligands for transition metal catalysis. The ability to tune the electronic and steric environment around the metal center is crucial for controlling the activity and selectivity of a catalyst. Future research will likely explore the synthesis of new catalytic systems based on this compound and evaluate their performance in a variety of organic transformations.

Q & A

Basic: What are the standard synthetic routes for preparing Methyltris(phenylmethoxy)silane, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

Synthesis typically involves the reaction of methyltrichlorosilane with phenylmethanol under controlled conditions. Key parameters include stoichiometric ratios, reaction temperature (often maintained below 40°C to prevent side reactions), and the use of inert atmospheres to avoid moisture-induced hydrolysis. Purification is achieved via vacuum distillation or column chromatography. Optimization requires monitoring by FTIR or NMR to confirm intermediate formation and final product purity . For scalable production, continuous-flow reactors (as described for analogous silanes) can enhance yield and reduce batch variability .

Advanced: How do variations in hydrolysis time and silane concentration affect the film-forming properties of this compound in hybrid coatings?

Methodological Answer:

Hydrolysis time and concentration directly influence crosslinking density and film integrity. Factorial design experiments, as demonstrated in silane coating studies, can model these relationships. For example, increasing silane concentration (V2) has a stronger effect on contact angle (a proxy for hydrophobicity) than hydrolysis time, as observed in similar systems. Researchers should use response surface methodology (RSM) with R² > 0.8 to validate models, ensuring statistical reliability. Discrepancies in data may arise from environmental humidity or substrate pretreatment, necessitating controlled testing conditions .

Basic: What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

- FTIR : Identifies functional groups (e.g., Si-O-C stretches at 1100–1000 cm⁻¹ and phenyl C-H stretches near 3050 cm⁻¹).

- ¹H/¹³C NMR : Confirms molecular structure via chemical shifts (e.g., phenyl protons at δ 7.2–7.5 ppm and methyl groups attached to silicon at δ 0.5–1.0 ppm).

- GC-MS : Detects volatile impurities or byproducts.

- Elemental Analysis : Validates stoichiometry.

For rigorous characterization, combine these techniques and cross-reference with literature data for analogous silanes .

Advanced: When encountering discrepancies in contact angle measurements for silane films, how should researchers assess model reliability and experimental variables?

Methodological Answer:

Discrepancies often stem from inconsistent film thickness, substrate roughness, or environmental factors. To address this:

Replicate Experiments : Ensure measurements are taken across multiple substrate batches.

Statistical Validation : Use ANOVA or t-tests to assess variability.

Control Variables : Standardize hydrolysis time, curing temperature, and humidity (e.g., 50% RH).

Surface Analysis : Employ AFM or SEM to correlate topography with wettability.

Reference studies on hybrid silane coatings demonstrate that R² values > 0.8 indicate robust models, while lower values necessitate re-evaluation of input parameters .

Basic: What are the primary applications of this compound in materials science, particularly in surface modification?

Methodological Answer:

This compound is used as:

- Hydrophobic Coatings : Forms moisture-resistant layers on metals or polymers via self-assembly.

- Adhesion Promoters : Enhances bonding between organic polymers and inorganic substrates (e.g., glass or ceramics).

- Corrosion Inhibitors : Creates barrier films that impede ion transport, as seen in analogous silane systems. Applications require optimizing hydrolysis/condensation kinetics to balance film flexibility and durability .

Advanced: In mechanistic studies of this compound’s condensation reactions, how can kinetic and thermodynamic analyses resolve contradictions between proposed reaction pathways?

Methodological Answer: